4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole
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Overview
Description
4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is a synthetic organic compound belonging to the thiazole family. This compound stands out due to its unique chemical structure, which incorporates both pyrazolo and thiazole rings, making it a molecule of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of the compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Biochemical Pathways
The action of this compound on the mGluR2 receptor affects various biochemical pathways. The mGluR2 receptor is involved in the regulation of neurotransmitter release, and its modulation can impact the function of several neural circuits . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are related to its modulation of the mGluR2 receptor. As a negative allosteric modulator, it reduces the receptor’s activity, which can lead to changes in neurotransmitter release and neuronal excitability . The specific effects would depend on the context of receptor activation and the specific neural circuits involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole typically involves multi-step organic synthesis. Common starting materials include cyclopropyl amine and 2-methylthiazole, with reactions often facilitated by catalysts such as palladium or base conditions.
Step 1: Cyclopropylamine reacts with diethyl oxalate to form a cyclopropyl oxamide intermediate.
Step 2: This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrazine core.
Step 3: The core compound is further reacted with 2-methylthiazole under nucleophilic substitution conditions, often employing strong bases like sodium hydride.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound would employ continuous flow reactions, automated synthesisers, and stringent reaction control systems to maintain high yield and purity. Optimised processes often involve catalytic methods to reduce reaction times and enhance product efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.
Reduction: The pyrazolo ring may undergo reduction with hydrides (e.g., sodium borohydride) to yield dihydropyrazoles.
Substitution: The methyl group on the thiazole ring can be substituted via electrophilic aromatic substitution with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydropyrazoles
Substitution Products: Halogenated or nitro derivatives
Scientific Research Applications
4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole has broad applications:
Chemistry: As a building block in synthetic organic chemistry for developing new materials.
Biology: In the study of enzyme inhibition, particularly for kinases and other catalytic proteins.
Medicine: Potential use in drug discovery, focusing on anti-inflammatory and antimicrobial properties.
Industry: Used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
2-Methylthiazole
Pyrazolo[1,5-a]pyrazine
Cyclopropylmethylthiazole
Each of these similar compounds shares structural elements but lacks the combined features that confer the unique chemical behavior and applications of 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole.
Biological Activity
The compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds featuring the 6,7-dihydropyrazolo[1,5-a]pyrazine core. For instance, derivatives of this core have been shown to act as capsid assembly modulators against Hepatitis B Virus (HBV). A study identified several derivatives with promising anti-HBV activity and low cytotoxicity, suggesting that modifications to the pyrazolo framework can enhance efficacy while minimizing adverse effects .
Table 1: Anti-HBV Activity of Derivatives
Compound | Anti-HBV Activity (IC50) | Cytotoxicity (CC50) |
---|---|---|
2f | 0.5 µM | >100 µM |
3k | 0.8 µM | >100 µM |
Anticancer Activity
The thiazole moiety is well-documented for its anticancer properties. Compounds containing thiazole rings have been evaluated for their cytotoxic effects on various cancer cell lines. For example, a derivative with a similar thiazole structure exhibited significant cytotoxicity against A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A-431 | 1.5 |
Compound B | Jurkat | 2.0 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole and pyrazolo rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the thiazole ring enhances anticancer activity by increasing lipophilicity and cellular uptake .
Case Studies
- Case Study on HBV Inhibition : A derivative of the compound was tested in vitro against HBV-infected HepG2 cells. Results showed a reduction in viral replication by over 90% at concentrations that did not affect cell viability .
- Case Study on Anticancer Efficacy : In another study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results indicated that certain substitutions led to enhanced potency against resistant cancer types .
Properties
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDRODWNPMXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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